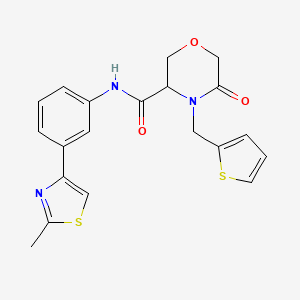
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring an indole moiety, an azetidine ring, and an oxazolidine-2,4-dione structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting with an indole derivative, such as 1H-indole, which undergoes acetylation to introduce the acetyl group.
Azetidine Ring Formation: The acetylated indole is then reacted with an azetidine precursor under conditions that promote ring closure, often involving a base such as sodium hydride.
Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the oxazolidine-2,4-dione ring. This step may require the use of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione ring can be reduced using agents such as lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of oxazolidine-2,4-dione to oxazolidine-2,4-diol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a synthetic intermediate.
Biology and Medicine:
- Potential applications in drug discovery due to its structural similarity to bioactive molecules.
- Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
- Could be used in the development of new materials with specific chemical properties.
- Potential applications in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The biological activity of 3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is likely due to its ability to interact with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The azetidine and oxazolidine rings may enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)oxazolidine-2-one: Lacks one carbonyl group compared to the dione.
3-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione: Contains a sulfur atom in place of the oxygen in the oxazolidine ring.
Uniqueness:
- The presence of both the indole and oxazolidine-2,4-dione moieties in a single molecule provides a unique combination of reactivity and biological activity.
- The azetidine ring adds to the structural complexity and potential for diverse chemical transformations.
This compound’s unique structure and reactivity make it a valuable subject for further research in various scientific fields.
Eigenschaften
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-14(9-17-6-5-11-3-1-2-4-13(11)17)18-7-12(8-18)19-15(21)10-23-16(19)22/h1-6,12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXJAKADVDMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2875901.png)



![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2875906.png)
![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)

![4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2875914.png)


